2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)9-5-7(11)2-3-8(9)12/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUFSJRTXLBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065352 | |

| Record name | 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13102-34-6 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13102-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013102346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE2M8DC7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document offers a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Introduction

2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate spectroscopic characterization is a cornerstone of chemical research and drug development, providing unequivocal evidence of a molecule's structure and purity. This guide will delve into the predicted spectroscopic signature of the title compound, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Identity:

| Parameter | Value |

| IUPAC Name | 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |

| CAS Number | 13102-34-6[2] |

| Molecular Formula | C₁₀H₈Cl₂N₂O[3] |

| Molecular Weight | 243.09 g/mol [3] |

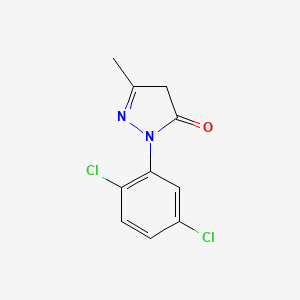

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, with its key functional groups, is presented below. The dichlorophenyl ring, the pyrazolone core, the methyl group, and the methylene group each contribute unique signals to the various spectra.

Caption: Molecular Structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.2 | Multiplet | 3H | Aromatic protons (dichlorophenyl ring) |

| ~ 3.4 | Singlet | 2H | CH₂ (pyrazolone ring) |

| ~ 2.2 | Singlet | 3H | CH₃ (methyl group) |

Interpretation and Rationale: The aromatic protons on the dichlorophenyl ring are expected to appear as a complex multiplet due to spin-spin coupling. The methylene (CH₂) protons in the pyrazolone ring are chemically equivalent and are not coupled to any neighboring protons, thus they are predicted to appear as a sharp singlet. Similarly, the three protons of the methyl group are equivalent and are not coupled, resulting in another singlet.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show the following key signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (carbonyl) |

| ~ 150 | C=N (pyrazolone ring) |

| ~ 135 - 125 | Aromatic carbons |

| ~ 40 | CH₂ (pyrazolone ring) |

| ~ 15 | CH₃ (methyl group) |

Interpretation and Rationale: The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum. The aromatic carbons will give rise to several signals in the 125-135 ppm range. The aliphatic carbons of the methylene and methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra.

Caption: Workflow for NMR data acquisition.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[4]

-

Sample Loading: Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]

-

Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments and start the acquisition.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1700 | Strong | C=O stretch (carbonyl)[1] |

| ~ 1600 | Medium | C=N stretch[1] |

| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 800 - 700 | Strong | C-Cl stretch |

Interpretation and Rationale: The most characteristic peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group around 1700 cm⁻¹. The C=N stretch of the pyrazolone ring will also be present. The aromatic and aliphatic C-H stretches will appear at their characteristic frequencies. The presence of chlorine atoms will give rise to strong C-Cl stretching bands in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

A standard protocol for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows.

Caption: Workflow for FT-IR data acquisition.

Detailed Steps:

-

Background Collection: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum.[6]

-

Sample Placement: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply firm and even pressure on the sample.[7]

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft cloth or wipe dampened with a suitable solvent like isopropanol.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| m/z | Predicted Ion |

| 242/244/246 | [M]⁺ (Molecular Ion) |

| 214/216/218 | [M - CO]⁺ |

| 186/188/190 | [M - CO - N₂]⁺ |

| 149/151 | [C₆H₃Cl₂]⁺ |

Interpretation and Rationale: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4). The fragmentation of pyrazolones often involves the loss of neutral molecules such as carbon monoxide (CO) and nitrogen (N₂).[9] Another likely fragmentation pathway is the cleavage of the bond between the pyrazolone ring and the dichlorophenyl ring, leading to the formation of a dichlorophenyl cation.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation pathway in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a small molecule using Electrospray Ionization (ESI) Mass Spectrometry is provided below.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra are consistent with the known structure of the molecule and with the spectroscopic properties of related pyrazolone derivatives. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data for this and similar compounds. This information serves as a valuable resource for the synthesis, characterization, and analysis of this important class of heterocyclic compounds.

References

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

-

FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

-

Standard Operating Procedure 1 FTIR (Spectrum One) - Professor Andrew Mills. (n.d.). Retrieved from [Link]

-

SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). (2024, November 24). Retrieved from [Link]

-

Shimadzu FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. (2007, August 5). Retrieved from [Link]

-

Santos, et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]

-

NMR Basic Operation - Bruker NMR Spectrometer - University of Wyoming. (n.d.). Retrieved from [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved from [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). NIH. Retrieved from [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (n.d.). FLORE. Retrieved from [Link]

-

In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. (n.d.). International Journal of Computational and Theoretical Chemistry. Retrieved from [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.). Retrieved from [Link]

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). ehs.uci.edu. Retrieved from [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). (n.d.). ResearchGate. Retrieved from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Standard Operating Procedure - CDN. (n.d.). Retrieved from [Link]

- Synthesis, thermal transformations, and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyr. (2013, April 4). Retrieved from https://www.usp.br/sintese/wp-content/uploads/sites/93/2016/04/Synthesis-thermal-transformations-and-mass-spectrometric-fragmentation-of-44-12-bis5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylethane-12-diylbis5-methyl-2-phenyl-12-dihydro-3H-pyrazol-3-one.pdf

-

Standard Operating Procedures (SOP) - HSC Cores - BookStack - The University of Utah. (n.d.). Retrieved from [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]

-

Quantifying Small Molecules by Mass Spectrometry | LCGC International. (n.d.). Retrieved from [Link]

-

3H-pyrazol-3-one, 4-[[(2,5-dichlorophenyl)amino]methylene]-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)-, (4E)- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE - gsrs. (n.d.). Retrieved from [Link]

-

diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate - Substance Information - ECHA. (n.d.). Retrieved from [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl - Cheméo. (n.d.). Retrieved from [Link]

-

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one - PubChem. (n.d.). Retrieved from [Link]

-

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | C10H10N2O - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. profandrewmills.com [profandrewmills.com]

- 7. my.che.utah.edu [my.che.utah.edu]

- 8. cbic.yale.edu [cbic.yale.edu]

- 9. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

Physical and chemical properties of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

An In-depth Technical Guide to 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the synthesis, characterization, and potential applications of this specific pyrazolone derivative. The guide details experimental protocols and presents data in a clear, accessible format to support further research and development efforts.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][3] Since the synthesis of the first pyrazolone derivative, antipyrine, in 1883, this class of heterocyclic compounds has been extensively explored, leading to the development of various drugs with anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor properties.[1][5] The versatility of the pyrazolone core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a specific derivative that combines the pyrazolone core with a dichlorinated phenyl ring. The presence of chlorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a detailed technical resource on this compound, facilitating its exploration in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of any research and development endeavor. This section outlines the key identifiers and physicochemical characteristics of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

| Property | Value | Source |

| IUPAC Name | 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | ChemScene |

| CAS Number | 13102-34-6 | ChemScene[6] |

| Molecular Formula | C₁₀H₈Cl₂N₂O | GSRS[7] |

| Molecular Weight | 243.09 g/mol | GSRS[7] |

| Appearance | White to off-white crystalline solid (typical for pyrazolones) | General Knowledge |

| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.[8][9] | General Knowledge |

| SMILES | CC1=NN(c2cc(ccc2Cl)Cl)C(=O)C1 | GSRS[7] |

| InChIKey | FCWUFSJRTXLBTH-UHFFFAOYSA-N | GSRS[7] |

Synthesis and Purification Workflow

The synthesis of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves a condensation reaction between a substituted hydrazine and a β-ketoester. This well-established method provides a reliable route to the pyrazolone core.

Synthetic Protocol

Reaction: 2,5-Dichlorophenylhydrazine + Ethyl acetoacetate → 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

-

2,5-Dichlorophenylhydrazine

-

Ethyl acetoacetate

-

Glacial acetic acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichlorophenylhydrazine (1 equivalent) in glacial acetic acid.

-

To this solution, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

-

After completion, allow the mixture to cool to room temperature, which should induce the precipitation of the crude product.

-

Pour the reaction mixture into ice-cold water to facilitate further precipitation.

-

Filter the solid product using a Büchner funnel and wash with cold water to remove any remaining acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[4]

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Spectroscopic and Analytical Characterization

Definitive structural elucidation and purity assessment are critical for any chemical entity intended for further study. This section details the expected spectroscopic and analytical data for the title compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons on the pyrazolone ring, and the aromatic protons of the dichlorophenyl ring. |

| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon, the carbonyl carbon, and the aromatic carbons. |

| FT-IR (KBr) | Characteristic peaks for C=O stretching (around 1700 cm⁻¹), C=N stretching (around 1600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Cl stretching.[10] |

| Mass Spec. (MS) | A molecular ion peak corresponding to the molecular weight (243.09 g/mol ) and a characteristic isotopic pattern due to the two chlorine atoms. |

Analytical Quality Control Workflow

A robust analytical workflow is essential to ensure the purity and identity of the synthesized compound.

Caption: A typical analytical workflow for the quality control of a synthesized compound.

Chemical Reactivity and Stability

Pyrazolone derivatives can exhibit interesting reactivity and have specific stability profiles that are important to consider in experimental design and formulation.

-

Tautomerism: Pyrazolones can exist in several tautomeric forms. The equilibrium between these forms is influenced by the solvent and pH.

-

Hydrolytic Stability: The stability of the pyrazolone ring can be pH-dependent. It is advisable to assess the compound's stability in aqueous buffers at various pH values, particularly if it is intended for biological assays.

-

Oxidative Stability: Some pyrazolone derivatives are known to have antioxidant properties, which implies they can be susceptible to oxidation.[11] Stability testing in the presence of oxidizing agents may be warranted depending on the intended application.

Potential Applications in Drug Discovery

The pyrazolone scaffold is a versatile starting point for the development of new therapeutic agents.[1][3] Derivatives have been investigated for a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic: As seen with early pyrazolone drugs.[3]

-

Antimicrobial and Antifungal: Many pyrazolone derivatives have shown promising activity against various pathogens.[1][4]

-

Anticancer: The scaffold has been used to develop compounds with antitumor properties.[1][3]

-

Neuroprotective: The FDA-approved drug Edaravone, a pyrazolone derivative, is used for its neuroprotective effects.[1]

The specific biological activities of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one are not extensively reported in the public domain, making it a prime candidate for screening in various biological assays to uncover its therapeutic potential.

Conclusion

2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative with potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a reliable synthetic route, and a framework for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating the advancement of new therapeutic agents based on the versatile pyrazolone scaffold.

References

-

Al-Iraqi, M. A., & Al-Karwi, A. J. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic Chemistry, 94, 103432. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Pyrazolone Derivatives in Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

-

Parajuli, G. P., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(4), 2099-2105. [Link]

-

Ahmad, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(1), 2-10. [Link]

-

GSRS. (n.d.). 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE. Retrieved from [Link]

-

Janaćković, T., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(4), 2411-2422. [Link]

-

Parajuli, G. P., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4, 42-52. [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: A Hypothesis-Driven Investigative Framework

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide delineates the putative mechanism of action for the novel compound 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Based on extensive structural-activity relationship (SAR) analysis of the pyrazolone scaffold and its derivatives, we hypothesize that this compound functions as a selective inhibitor of Cyclooxygenase-2 (COX-2). The pyrazolone core is a well-established pharmacophore in anti-inflammatory agents, and the specific 2,5-dichlorophenyl substitution suggests enhanced binding affinity within the hydrophobic active site of the COX-2 enzyme. This document provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals. It details the molecular rationale for the proposed mechanism and furnishes a complete, self-validating suite of experimental protocols required to rigorously test, characterize, and confirm this biological activity. The objective is to provide a clear, actionable roadmap for elucidating the compound's therapeutic potential.

Introduction and Molecular Rationale

The pyrazole and pyrazolone chemical scaffolds are foundational in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] These five-membered heterocyclic rings are privileged structures, known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[4][5][6] Notably, the pyrazolone motif is a hallmark of potent anti-inflammatory agents.[2][7] A prime example is the 1,5-diarylpyrazole class of compounds, which led to the development of Celecoxib, a selective COX-2 inhibitor.[8]

The subject of this guide, 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 13102-34-6), is a distinct entity within this class. While direct mechanistic studies on this specific molecule are not yet prevalent in the public literature, its structure provides compelling clues to its function:

-

The Pyrazolone Core: This moiety is isosterically similar to the core structures of known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes.

-

The Dichlorophenyl Group: Halogen substitutions, particularly chlorine on a phenyl ring, are a common strategy in modern drug design to enhance binding affinity. The dichlorophenyl group can engage in favorable hydrophobic and halogen-bonding interactions within a protein's active site, potentially increasing potency and selectivity. Dichlorophenyl-containing pyrazole derivatives have been investigated as anti-inflammatory agents, herbicides that inhibit specific enzymes like HPPD, and even as insecticidal agents targeting GABA receptors.[6][9][10]

Based on this evidence, we propose the primary hypothesis that 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one acts as a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme.

The Hypothesized Mechanism: Selective COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It exists in two primary isoforms:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2: An inducible enzyme, typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products, primarily prostaglandin E2 (PGE2), are key mediators of pain, fever, and inflammation.

Selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic goal, as it promises to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][8] We hypothesize that the structural features of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one allow it to preferentially bind to the larger, more accommodating active site of the COX-2 isoform.

The proposed signaling pathway is illustrated below. The compound is expected to bind to the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into the prostaglandin precursor PGG2, thereby halting the downstream production of inflammatory mediators.

Caption: Proposed mechanism of COX-2 inhibition.

An Experimental Framework for Mechanism Validation

To rigorously test our hypothesis, a multi-stage validation process is required. The following protocols are designed as a self-validating system, moving from direct enzyme inhibition to cellular activity and target engagement.

Workflow for Mechanism of Action Validation

The logical flow of experiments is crucial. We begin with in vitro biochemical assays to confirm the direct target and its potency, followed by cell-based assays to verify activity in a biological context, and finally, biophysical assays to prove direct target engagement in cells.

Caption: Step-wise workflow for validating the proposed mechanism.

Protocol 1: In Vitro COX-1 & COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified human COX-1 and COX-2 enzymes and to calculate its selectivity index.

Methodology:

-

Reagents & Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Test Compound: 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, dissolved in DMSO.

-

Control Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer. A typical final concentration range would be 1 nM to 100 µM.

-

In a 96-well plate, add 10 µL of the diluted compound or control (DMSO for vehicle control) to appropriate wells.

-

Add 150 µL of assay buffer containing the COX-1 or COX-2 enzyme to each well.

-

Incubate for 15 minutes at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm every 30 seconds for 10 minutes. The rate of color development is proportional to COX peroxidase activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time) for each well.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

-

Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) .

-

Expected Outcome & Interpretation: A potent IC50 value against COX-2 (ideally in the nanomolar to low micromolar range) and a high Selectivity Index (>10) would provide strong initial support for the hypothesis.

| Compound | Predicted COX-1 IC50 (µM) | Predicted COX-2 IC50 (µM) | Predicted Selectivity Index |

| Test Compound | > 10 | 0.05 - 1.0 | > 10 - 200 |

| Celecoxib (Control) | ~15 | ~0.04 | ~375 |

| SC-560 (Control) | ~0.009 | ~6.3 | ~0.0014 |

Protocol 2: Enzyme Kinetic Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the arachidonic acid substrate.

Methodology:

-

Procedure:

-

Perform the COX-2 inhibition assay as described in Protocol 1.

-

Instead of a single substrate concentration, use a range of arachidonic acid concentrations (e.g., 0.5x to 10x the Km value).

-

Run this substrate titration at several fixed concentrations of the test compound (e.g., 0x, 0.5x, 1x, and 2x the determined IC50).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

-

Generate a Michaelis-Menten plot (V vs. [Substrate]) for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/V vs. 1/[Substrate]). Analyze the changes in Vmax (y-intercept) and Km (x-intercept).

-

Competitive: Lines intersect on the y-axis (Vmax unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km unchanged).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

-

Expected Outcome & Interpretation: Many COX-2 inhibitors are competitive with arachidonic acid. Confirming this mode of action adds significant depth to the mechanistic understanding.

Protocol 3: Cellular Assay for Prostaglandin E2 (PGE2) Production

Objective: To confirm that the compound inhibits COX-2 activity in a relevant cellular environment, leading to a decrease in the production of the inflammatory mediator PGE2.

Methodology:

-

Cell Culture:

-

Use a relevant cell line, such as murine RAW 264.7 macrophages or human A549 lung carcinoma cells, which express inducible COX-2.

-

-

Procedure:

-

Plate cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (or vehicle/controls) for 1 hour.

-

Induce inflammation and COX-2 expression by adding Lipopolysaccharide (LPS, 1 µg/mL) for 18-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis:

-

Plot the PGE2 concentration versus the compound concentration.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced PGE2 production.

-

Expected Outcome & Interpretation: A potent EC50 value that correlates well with the biochemical IC50 from Protocol 1 would confirm that the compound is cell-permeable and effectively engages its target in an intracellular setting.

Conclusion and Future Directions

This guide presents a robust, hypothesis-driven framework for elucidating the mechanism of action of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Based on strong precedent from the pyrazolone chemical class, we hypothesize that this compound is a selective COX-2 inhibitor.

The successful execution of the outlined experimental plan—from biochemical inhibition and kinetic studies to cellular functional assays—will provide the necessary evidence to confirm or refute this hypothesis. Confirmation of this mechanism would establish the compound as a promising candidate for further preclinical development as an anti-inflammatory agent. Subsequent studies would logically progress to in vivo models of inflammation and pain, alongside comprehensive ADME/Tox profiling to fully characterize its drug-like properties.

References

- Benchchem. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone.

- ResearchGate. (n.d.). Pyrazolone moieties as drugs or enzyme inhibitors.

- PubMed. (2021). Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells.

- PubMed. (2023). Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors.

- MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.

- PubMed Central (PMC). (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

- Semantic Scholar. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.

- SpringerLink. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.

- ResearchGate. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties.

- MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

- Sigma-Aldrich. (n.d.). 2-(2,5-DICHLORO-PHENYL)-5-METHYL-2,4-DIHYDRO-PYRAZOL-3-ONE.

- ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.

- ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).

- PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- PubMed. (2019). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Synthesis of Dichlorophenyl Pyrazolone Compounds

The pyrazolone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] Since the synthesis of the first pyrazolone derivative, antipyrine, in 1883, this heterocyclic motif has been the subject of intensive research, leading to the development of drugs with analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[1] Among the vast library of pyrazolone derivatives, those bearing a dichlorophenyl moiety have garnered significant attention for their enhanced biological activities. This guide provides an in-depth exploration of the discovery, synthesis, and characterization of dichlorophenyl pyrazolone compounds, offering a blend of theoretical principles and practical, field-proven methodologies.

Part 1: The Strategic Synthesis of Dichlorophenyl Pyrazolones

The classical and most reliable method for the synthesis of the pyrazolone nucleus is the condensation reaction between a β-ketoester and a hydrazine derivative.[1] This approach offers a versatile and efficient route to a wide array of substituted pyrazolones. The strategic incorporation of the dichlorophenyl group is typically achieved through the use of a dichlorophenylhydrazine precursor.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount to achieving high yields and purity of the target dichlorophenyl pyrazolone.

-

β-Ketoester: Ethyl acetoacetate is a commonly employed β-ketoester due to its commercial availability and reactivity. The ester group provides a good leaving group, while the acetyl group directs the cyclization to form the desired 5-pyrazolone ring.

-

Dichlorophenylhydrazine: The position of the chlorine atoms on the phenyl ring significantly influences the biological activity of the final compound. 2,4-dichlorophenylhydrazine and 2,5-dichlorophenylhydrazine are frequently used precursors. The electron-withdrawing nature of the chlorine atoms can impact the nucleophilicity of the hydrazine and the overall reactivity.

-

Catalyst: The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid.[2] The acid protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

-

Solvent: Ethanol or methanol are the solvents of choice for this reaction.[1] They are effective at dissolving the reactants and facilitating the reaction, and their relatively low boiling points allow for easy removal post-reaction.

Visualizing the Synthetic Pathway

The synthesis of a dichlorophenyl pyrazolone can be visualized as a two-step process: initial condensation followed by cyclization.

Caption: Synthetic pathway for dichlorophenyl pyrazolone.

Experimental Protocol: Synthesis of 3-methyl-1-(2,5-dichlorophenyl)-1H-pyrazol-5(4H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative dichlorophenyl pyrazolone compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenylhydrazine (10 mmol) in 50 mL of absolute ethanol.

-

Addition of Reactants: To this solution, add ethyl acetoacetate (10 mmol) and 3-4 drops of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystalline 3-methyl-1-(2,5-dichlorophenyl)-1H-pyrazol-5(4H)-one.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| Melting Point | Varies depending on purity |

Part 2: Biological Significance and Mechanism of Action

Dichlorophenyl pyrazolone derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.[1][3] Their pharmacological profile includes anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[3][4][5]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

A primary mechanism underlying the anti-inflammatory effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The dichlorophenyl moiety can enhance the inhibitory activity of the pyrazolone core. The structure-activity relationship suggests that halogen substitutions on the phenyl ring can lead to better COX-2 inhibition.[6]

Visualizing the COX Inhibition Pathway

Caption: Mechanism of anti-inflammatory action.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazolone derivatives.[7] Some compounds have been shown to ameliorate neuroinflammation and oxidative stress. The proposed mechanism involves the regulation of pathways such as the NF-κB/TNF-α/ROS pathway.[7] The ability of these compounds to scavenge free radicals, a property associated with the pyrazolone ring, likely contributes to their neuroprotective effects.

Antimicrobial and Anticancer Activities

Dichlorophenyl pyrazolones have also demonstrated promising antimicrobial activity against a range of bacterial and fungal strains.[1][5] The presence of the dichlorophenyl group is often associated with enhanced antimicrobial efficacy.[1] Furthermore, some derivatives have been investigated for their anticancer properties, with evidence suggesting they can induce apoptosis and inhibit tumor cell proliferation.[6]

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, purity, and quality of synthesized dichlorophenyl pyrazolone compounds. A combination of spectroscopic and chromatographic techniques is employed in a self-validating system to ensure the integrity of the final product.

Standard Analytical Workflow

The characterization of a newly synthesized dichlorophenyl pyrazolone typically follows a standardized workflow.

Caption: Analytical workflow for compound characterization.

Experimental Protocols for Characterization

1. Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

-

Visualization: UV light at 254 nm and/or staining with iodine vapor.

-

Purpose: To monitor the progress of the reaction and assess the purity of the final product.

2. Melting Point Determination:

-

Apparatus: Digital melting point apparatus.

-

Procedure: A small amount of the crystalline product is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

-

Purpose: A sharp melting point range is indicative of a pure compound.

3. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy:

-

Technique: KBr pellet or ATR.

-

Purpose: To identify the presence of key functional groups, such as C=O (carbonyl), C=N, and C-H bonds.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Purpose: To provide detailed information about the molecular structure, including the number and environment of protons and carbon atoms.[7]

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or electron impact (EI).

-

Purpose: To determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further confirm the structure.

-

| Technique | Expected Observations for 3-methyl-1-(2,5-dichlorophenyl)-1H-pyrazol-5(4H)-one |

| IR (cm⁻¹) | ~1710 (C=O stretch), ~1600 (C=N stretch), ~3000 (aromatic C-H stretch) |

| ¹H NMR (δ ppm) | Signals corresponding to the methyl protons, the CH₂ protons of the pyrazolone ring, and the aromatic protons of the dichlorophenyl ring. |

| ¹³C NMR (δ ppm) | Signals for the methyl carbon, the CH₂ carbon, the carbonyl carbon, and the carbons of the aromatic ring. |

| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

Dichlorophenyl pyrazolone compounds represent a promising class of molecules with significant therapeutic potential. Their synthesis is well-established and can be achieved through straightforward condensation reactions. The diverse biological activities of these compounds, particularly their anti-inflammatory and neuroprotective effects, make them valuable leads in drug discovery and development. The methodologies and insights provided in this guide are intended to equip researchers and scientists with the knowledge and practical tools necessary to explore and advance the field of pyrazolone chemistry.

References

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study [mdpi.com]

- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone (CAS 13102-34-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone, identified by CAS number 13102-34-6, is a heterocyclic organic compound belonging to the pyrazolone family. While historically utilized as a key intermediate in the synthesis of various dyes and pigments, recent scientific investigations have unveiled its potential as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into the emerging applications of the dichlorophenyl-pyrazolone core in drug discovery, with a particular focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering insights into the fundamental characteristics and potential applications of this intriguing molecule.

Chemical Identity and Structure

1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone is a substituted pyrazolone featuring a dichlorophenyl group attached to one of the nitrogen atoms of the pyrazole ring. The systematic IUPAC name for this compound is 2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.[1] Its chemical structure is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone functional group.

The presence of the dichlorophenyl ring and the methyl group on the pyrazolone core significantly influences its chemical and physical properties, as well as its reactivity and potential for biological activity.

Figure 1: Chemical structure of 1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in both chemical synthesis and drug development. While specific experimental data for CAS 13102-34-6 is not extensively reported, the following table summarizes its key known properties and provides estimated values based on closely related analogs.

| Property | Value | Source/Reference |

| CAS Number | 13102-34-6 | [2] |

| Molecular Formula | C₁₀H₈Cl₂N₂O | [3] |

| Molecular Weight | 243.09 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | Data not available for this specific compound. A related compound, 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone, has a melting point of 199 °C. Another analog, 1-Phenyl-3-methyl-5-pyrazolone, melts at 126-128 °C. | [5][6] |

| Solubility | Generally soluble in alkaline solutions. | [7] |

| Purity | Typically available at ≥98% purity. |

Synthesis and Reactivity

The synthesis of 1-(2',5'-Dichlorophenyl)-3-methyl-5-pyrazolone typically follows the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.[8] In this case, 2,5-dichlorophenylhydrazine is reacted with ethyl acetoacetate.

Sources

- 1. innospk.com [innospk.com]

- 2. 1-(2',5'-DICHLOROPHENYL)-3-METHYL-5-PYRAZOLONE | 13102-34-6 [chemicalbook.com]

- 3. 1-(2',5'-Dichlorophenyl)-3-Methyl-5-Pyrazolone, CasNo.13102-34-6 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 7. 1(2.5 Dichloro 4-sulfo) Phenyl 3-methyl 5 Pyrazolone (2.5 Dcspmp) - Cas No: 84-57-1 at Best Price in Mumbai | H. Ramesh Kumar [tradeindia.com]

- 8. ias.ac.in [ias.ac.in]

Theoretical and Experimental Stability Assessment of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

An In-depth Technical Guide

Introduction: The Imperative for Stability in Pyrazolone-Based Active Pharmaceutical Ingredients (APIs)

Pyrazolones represent a venerable and highly significant class of five-membered heterocyclic compounds, first synthesized by Ludwig Knorr in 1883.[1] Their derivatives are foundational scaffolds in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The subject of this guide, 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is a member of this important class. The substitution pattern—a dichlorinated phenyl ring at the N2 position and a methyl group at C5—suggests a compound designed to modulate biological activity and physicochemical properties.

In pharmaceutical development, the intrinsic stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that dictates its safety, efficacy, and shelf-life.[4][5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] This guide provides a comprehensive framework for investigating the stability of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, integrating both theoretical, computational predictions and robust, field-proven experimental methodologies. Our focus is not merely on the "how" but on the "why," elucidating the scientific rationale behind each strategic choice in the stability assessment workflow.

Synthetic Pathway Considerations

Understanding the synthesis of the target molecule is the first step in stability analysis, as residual impurities, catalysts, or solvents from the manufacturing process can significantly impact degradation profiles. The classical and most common method for synthesizing the pyrazolone core is the Knorr synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.[1][2]

For the target compound, a plausible synthetic route involves the condensation of 2,5-dichlorophenylhydrazine with ethyl acetoacetate.

This reaction is typically catalyzed by an acid, such as glacial acetic acid, and refluxed in a solvent like ethanol.[3] The resulting product must be purified to remove unreacted starting materials and by-products, which could otherwise interfere with subsequent stability and analytical testing.

Theoretical Stability Analysis: A Computational Approach

Before embarking on extensive laboratory work, computational chemistry offers powerful predictive insights into a molecule's inherent stability.[8] Using Density Functional Theory (DFT), we can model the electronic structure and energetics of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one to anticipate its behavior.

Tautomerism and Conformational Stability

Pyrazolones can exist in several tautomeric forms (CH, NH, and OH) due to keto-enol and lactam-lactim equilibria.[1][8] The relative stability of these tautomers is influenced by substituents and the solvent environment.[8] DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, can determine the most stable tautomeric form, which is crucial for understanding its reactivity and biological interactions.[8] For N-substituted pyrazolones like our target compound, the lactam (C=O) form is generally stabilized.[1]

Electronic Properties and Reactive Sites

Computational analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) surfaces can identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.[9]

-

HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests higher chemical reactivity and lower kinetic stability.

-

MEP Surface: This visualizes the charge distribution, highlighting electron-rich (red) areas prone to electrophilic attack and electron-deficient (blue) areas prone to nucleophilic attack. For a pyrazolone, the carbonyl oxygen is an expected electron-rich site, while the carbonyl carbon is an electron-deficient site susceptible to hydrolysis.

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to influence the electron density of the entire molecule, potentially impacting the stability of the pyrazolone ring itself.[10][11]

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of experimental stability analysis.[12] It involves subjecting the API to conditions more severe than those used for accelerated stability testing to deliberately induce degradation.[6][13] The primary objectives are to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[12][14]

Protocol: Forced Degradation of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Objective: To generate potential degradation products and assess the intrinsic stability of the API under various stress conditions. An ideal study aims for 5-20% degradation of the API to ensure that secondary degradation is minimized.

1. Stock Solution Preparation:

-

Prepare a stock solution of the API at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This solvent system should ensure complete dissolution and be compatible with the HPLC mobile phase.

2. Application of Stress Conditions:

-

For each condition, prepare a stressed sample and a control sample (stored at ambient temperature in the dark). Samples should be withdrawn at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) and immediately analyzed or neutralized and stored at 2-8°C to halt further degradation.

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Mix stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. | Simulates acidic environments (e.g., gastric fluid) and identifies acid-labile functional groups like amides.[15] |

| Base Hydrolysis | Mix stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. | Simulates alkaline environments and identifies base-labile groups. The lactam bond in the pyrazolone is a key target.[15] |

| Oxidative Degradation | Mix stock solution 1:1 with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature. | Tests for susceptibility to oxidation. Electron-rich sites on the aromatic rings or the pyrazolone nucleus can be targets. |

| Thermal Degradation | Store the API as a solid powder and in solution (from Step 1) in a calibrated oven at 60-80°C. | Evaluates the effect of heat on the molecule's stability, governed by the Arrhenius equation.[7] |

| Photodegradation | Expose the API (solid and solution) to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²). | Assesses the impact of light exposure during manufacturing, storage, and administration.[7] |

3. Sample Analysis:

-

Prior to HPLC analysis, neutralize the acid and base-hydrolyzed samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze using a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[16][17] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or UV detector is the most common technique.[5][16]

Key Method Attributes:

-

Specificity: The method must be able to produce a clean separation between the intact API and all potential degradation products and impurities.

-

Peak Purity: PDA detectors are invaluable for assessing peak purity. The spectra across an entire peak should be consistent; any deviation suggests the co-elution of an impurity.

-

Mass Balance: The total amount of API and its degradation products should remain consistent over the course of the study. A significant deviation from 100% may indicate the formation of non-chromophoric degradants or volatile products.

Potential Degradation Pathways

Based on the structure of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, the most chemically plausible degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the endocyclic amide (lactam) bond.

This reaction would lead to the formation of a ring-opened carboxylic acid-hydrazide derivative. Further degradation could lead to the cleavage of the N-N bond. Under oxidative conditions, hydroxylation of the phenyl ring or oxidation at the C4 position of the pyrazolone ring are possibilities. The exact nature of the degradants must be confirmed by subjecting the stressed samples to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis for structure elucidation.

Conclusion and Strategic Outlook

A thorough understanding of the stability of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is non-negotiable for its development as a safe and effective pharmaceutical agent. This guide outlines a dual strategy that leverages the predictive power of computational chemistry with the definitive evidence from experimental forced degradation studies.

The theoretical analysis provides crucial early insights into inherent molecular liabilities, guiding the design of experimental protocols. The forced degradation studies, in turn, provide the practical data needed to identify degradation products, establish degradation pathways, and develop robust, stability-indicating analytical methods.[12] This integrated approach not only satisfies regulatory requirements but also builds a deep, mechanistic understanding of the molecule's behavior, which is essential for successful formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[13][14]

References

- Development of forced degradation and stability indicating studies of drugs—A review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0AI6IdoNDx4EtsD0hHdrhe0qSjE-EjUtv8BFvTirM3Cl1-dpmq6B0qJIatyCbT2-DUV_ob_5CCoU4p31PNifZ09hpGNieKIZE9FKGDih09W8fPu-RPfGTE0eswggcY6sg-H49DzARvHj2p04=]

- Forced Degradation Studies: Regulatory Considerations and Implementation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGUvfx2mteYgKXbffAL97QiwL5GlWbagtDN2pmnPnoL_e8qYP_znmDDbFGIkrXHOQ217cfgvV9Q2FH2hVMFCJXxLnNWnTGQgQ_iKpmVxdi30HpOGa1wy5WokwjhIvkq6EaGCNope6hdZSTbVUUUxI8IfafyIYZD3_CJVDFMN_qiE37WVp8Zdw7KmR1YL9cDb2-lXsuvEdunkWZ_-lGkMe5s9dDwhF1EwbvRwYIA==]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUEfFtzpJUhM8zgr8gOmNmQBAGjx5R0FsBwFoWcvaWGs3vsRR0xoQN_V9irSFHanIBV_Rb7Wuyr5W2bkZWHOtpCPHoymCgu2KbUqlaATvr7s7TjnrK1yWue42BNo69wUs3oTEmGgXiDdpTfEMyemOYUcss5PjrNDJgPG04ASIqPUD-vyZKzu4xqrWhnkUUVXBqMBjcbS1tbkd6NrK285B_mURYJD4Gg6DJ4IRABg==]

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF90tX-lKbbqeqQup5hvpQoOMCcjgqziSRt6jy8-JOAq93zkX0fWW2VVayaCTRxjnxxw7E-jM_3zv1P4a1ZcmofKVnaVSPEpeaGHFKFiZQC6W0RTn_vIIklc1SK7HBq6o1USZPVgR-_jDgcLsOhTk0s6v_BXsbmXU4Jiyqw6RJ7qcT25b-HQ7miYsRQ60TXy6eC7txI-uN1kbyxoM5pscbgry1AYMUslo0XIIEFVVsNMlbboLYP]

- Forced Degradation in Pharmaceuticals – A Regulatory Update. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhDLQ5uznAFO_v_byWcToK0JGCAXGTNm_buZvofBK_K65vd47B3IjKwPl4KumX7IUjMI4B5r637WHaCH6aXLvTkVDo6wfWSQUnfX7QOao1L8zzvi-iWJskYXOHVah8lRAZb4YJy5VitiY51irdnhWquAlAHIkhwmI=]

- Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG7fyBEosUDyabF483i22I0cYNO7D6s305vAXDYevNmfiHPKdkckvKHtAjasFSE6djRoZdD_mwUG8-dwxgfBsyfCucsaBikgzYKHL9l9RGsRPn7R37CQFVW_0QHjNtqMTqF04dR0SInfoWJ8gJnzd5qYjo9nM0lWnanSvZMC_AgKcgSuF-AX_-UMSOuCbKC00qriLt6rVHwsdmBSrzKnRHon7W0CruV4xftDJx7qb-mevWR_Gx2j4pQgNAztxJou311VJBPmg0cIZik5fuX3evC9GIV9On734t1E7VGcYQIA==]

- Determining Drug Stability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMQrX1DYwXswBKAdua8OhsliNOwEyu2ilp8wvoZMld5LSJ9EgU_1ned1vVvojcY-nGX2Fbmtnp1GfyoZ2o3Y780tIeToF2-J1XN5yBR2960zJfO4Jo32TTwYgg9uOIL4vSgt9bPB_xCMfcj3n2mehyzkIyPg==]

- Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9VLsoOyizH0y1M9QMT0yK8b4V30VLS1FiWWlX3gs3jG5pr1YN6R6WLYht8E5jB1g-dZoO1nXWCE4DowxWHUlyV3bLgbRbs8bXH1ImK9vL1D_ZxJ7aQkEYz40ysb0q578_veOYaZJdT1RIsQpstxrojessYVRJRhe_]

- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF34mEZBz-W1uG3P_ZnXee7822lJ0LYH3RVQr5s46JOhK-11wWYrwNcA1ABFAQlP-SYBTqvHEJZtmgdlEhP_5VJ1mEHSejv_F8iwsZN5a6051R5rgCKrdfa5gOpHsAQBelpy4eI10MHuUPk1WdC]

- Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways. [https://pubmed.ncbi.nlm.nih.gov/37338672/]

- QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8st0VfuHedD2eqdV__BzYwLJKaryrYb0p3_XO1frNzClUWFE43UOWrORbJHlTQS5rIwG7D7rlUIoUFW4Wcg3mBUVkg2nDktAYPBv62d2gQdAl6Hq1UXGoJhzqB-hQY5HRjO-WAR1msuonrKAzLcmn2-pbTdxnP3CQs5vdL3V6ILv_AiffeAwGVGoAcUhvvTkX_jDNDk8A08M=]

- Stability Testing of Pharmaceutical Products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYDKgsB_0zQX1G2HidCqF4DjsNsqWGuwZ5MI21qY-AXqOHPSlSz_7Q_ZYtrt3hT23MwCLUdjcvT5mL0Zt6T4Bfc9I8EF5BXLWv-yIya4cEZsTp2Vvv5COXJiaAs3o3NTGp7aka0bBuqt5MZ8ev4C8=]

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4J3GuWYUU17z_a6uBng6n9h585h7sgAELiwgb5Oxolh_99aiS6H3oP8K69kJyG55jf7o7obfPTJ5BQfpr62F4ICZ8dcurMw6a9ASKKwJeX2t-rnPDOmwlcjdTOyCLmLqBaVblE6xNtcHslFCFrZ8JVsMWdyTkgXpTqHu_HhrtgqARmYLkAhUdfQ5zCSnCERZsu-Wo5EhIc6kGHiDw3vqrbqJlcDgAU3E_oVAeC6O3Og==]

- Drug stability testing 101. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNKlQDoqG0dIGiZ1arh-7PH4Ud1clARMWnZ1-DwamPA5ZmPYFkjxul9ZiwPhn-SiDBJJDTrOVHscqZV4OJqbysKkGsekbAbPNICSRt6kQGnNzuEURoY8Xx2iHXeBwFT5ekLKU0kaSI7pehtG2EgG1gwug8QDlZkzup46N3YpBYvly66vFb2owaQVNGh0s50y7uRQcXgDx-_12wwcZsraJ7Rg==]

- Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpPxO5SwLUWtfIwZwKDWsfsV7XAtAZSB7gG-oQXSHA_3fQ9vmoFr_rfLTajBSyZEZQoAl6_P7wLd_46w3D-XOiIuBIpq4SuDHv1vf2wJX7gmTVqctz83Hib1wvxkNvWzHn_T3UpAfS6fU5Kxg=]

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7833311/]

- PEG-400 mediated synthesis, computational, antibacterial and antifungal studies of fluorinated pyrazolines. [https://www.researchgate.

- Pyrazinone Compounds Degradation Pathways: A Technical Support Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe-iTKQDvBc_KSIyLtWjZCNRrziA5WzegVa7yUaMfiint4vS1PPFYJyiSm0ZtCmcSKlE5Xzig0AlaILPUX26UDyqAUL9Fu8xauY0INdMflCmyn9OK_3p6Dv18TAiDhwZVlZAjC_8r4MFyLWunrsmfxxxcxo27Q2hhK0Q8vTU9YrKC08Dv9jTemziU0pLRTPopkIHNHtt1VDG_SXWnP_VDpmA==]

- Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8122849/]

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [https://www.jocpr.

- Mefenpyr-diethyl synthesis. [https://www.chemicalbook.com/synthesis/135590-91-9.html]

- Pyrazolone - Wikipedia. [https://en.wikipedia.org/wiki/Pyrazolone]